2-(Carboxymethoxy)-5-chlorobenzoic acid
Overview
Description
Scientific Research Applications
Molecular Cocrystals and Adduct Structures
A study by Lynch, Singh, and Parsons (2000) prepared and examined adduct structures of 2-amino-5-chlorobenzooxazole with different carboxylic acids, revealing insights into hydrogen-bonding associations and spatial differences in molecular structures. This work provides a foundation for understanding how similar compounds might interact with carboxylic acids, which could be relevant for designing molecular cocrystals involving 2-(Carboxymethoxy)-5-chlorobenzoic acid (Lynch, D., Singh, M., & Parsons, S., 2000).
Electrochemical Advanced Oxidation
M'hemdi et al. (2013) applied electrochemical advanced oxidation processes for the oxidative degradation of 2-chlorobenzoic acid, demonstrating the potential for environmental remediation and pollution control. This study highlights the reactivity and degradation pathways of chlorinated benzoic acids under oxidative conditions, which could extend to compounds like this compound (M'hemdi, A., Oturan, M., Oturan, N., Abdelhédi, R., & Ammar, S., 2013).
Luminescent Molecular-Scale Hybrids
Research by Yan and Wang (2007) on modifying 2-chlorobenzoic acid to create organic-inorganic molecular-based hybrid materials with luminescent properties suggests potential applications in materials science, especially for designing photophysical properties and enhancing luminescence through molecular engineering (Yan, B., & Wang, Q., 2007).
Biodegradation Studies
Kafilzadeh et al. (2012) evaluated the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils, providing insights into biological degradation pathways and the potential for bioremediation of environmental pollutants. This research underscores the ecological relevance and biodegradability of chlorobenzoic acids, including structurally similar compounds (Kafilzadeh, F., Nikvarz, M., Jabbari, S., & Tahery, Y., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as aldose reductase and Tyrosine-protein phosphatase non-receptor type 1 . These enzymes play crucial roles in various biological processes, including glucose metabolism and cell growth regulation, respectively.
Mode of Action
This could involve the formation of a covalent bond with the target enzyme, leading to an alteration in the enzyme’s activity .
Biochemical Pathways
Given its potential interaction with enzymes like aldose reductase and tyrosine-protein phosphatase non-receptor type 1, it could influence pathways related to glucose metabolism and cell growth regulation .
Pharmacokinetics
Similar compounds are typically absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Based on its potential targets, it could influence cellular processes such as glucose metabolism and cell growth regulation .
properties
IUPAC Name |
2-(carboxymethoxy)-5-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOXOMZXUQKTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326172 | |
Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
334758-22-4 | |
Record name | Benzoic acid, 2-(carboxymethoxy)-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.